molecular formula C9H9ClIN3O B1384590 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride CAS No. 1955548-83-0

2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride

Cat. No.: B1384590
CAS No.: 1955548-83-0
M. Wt: 337.54 g/mol
InChI Key: SIRVMJQKOBLAEO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its quinazoline core structure, which is a fused double-ring system containing nitrogen atoms. The presence of an amino group and an iodine atom on the quinazoline ring makes it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminomethyl-4-quinazolinone as the starting material.

  • Amination: The amino group is introduced using amination reactions, which may involve reagents like ammonia or primary amines.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions are common, especially nucleophilic substitution where iodine can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Ammonia (NH₃), primary amines, hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Substituted quinazolines with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis and chemical research.

  • Biology: Employed in the study of biological systems and the development of bioactive molecules.

  • Medicine: Utilized in the design and synthesis of new drugs, particularly in the field of oncology and infectious diseases.

  • Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 2-Aminomethylquinazolinone: Similar structure but lacks the iodine atom.

  • 6-Iodoquinazolin-4(3H)-one: Similar structure but lacks the amino group.

  • 2-(Aminomethyl)-4-quinazolinone: Similar core structure with variations in functional groups.

Uniqueness: 2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride is unique due to the presence of both the amino group and the iodine atom on the quinazoline ring. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-6-iodo-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O.ClH/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7;/h1-3H,4,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVMJQKOBLAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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